An In-depth Technical Guide to 2-Fluoro-3-trifluoromethyl-pyrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-trifluoromethyl-pyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 2-Fluoro-3-trifluoromethyl-pyrazine, a compound of significant interest for the development of novel bioactive agents. While this specific molecule is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive profile of its properties and reactivity.
Physicochemical and Spectroscopic Profile
The physicochemical properties of 2-Fluoro-3-trifluoromethyl-pyrazine are dictated by the interplay of the electron-deficient pyrazine core and the powerful electron-withdrawing effects of the fluoro and trifluoromethyl substituents.
Core Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₅H₂F₄N₂ | Derived from the chemical structure. |
| Molecular Weight | 166.08 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Unsubstituted pyrazine is a white crystalline solid, while many substituted pyrazines are liquids or low-melting solids at room temperature.[1] |
| Boiling Point | ~120-140 °C | The boiling point is expected to be higher than pyrazine (115 °C) due to the increased molecular weight and polarity, but potentially lower than less volatile substituted pyrazines.[1] |
| Density | ~1.4-1.5 g/mL | Fluorination generally increases the density of organic compounds. For comparison, 2-chloropyrazine has a density of 1.28 g/mL.[2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF). | The pyrazine core imparts some water solubility, but the hydrophobic trifluoromethyl group is expected to reduce it significantly. |
| pKa (of conjugate acid) | < 0.37 | Pyrazine is a weak base (pKa of conjugate acid = 0.37).[1] The strong electron-withdrawing fluoro and trifluoromethyl groups will further decrease the basicity of the nitrogen atoms.[3] |
Predicted Spectroscopic Data
The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring.
-
H-5: Expected to appear as a doublet around δ 8.5-8.7 ppm. The adjacent nitrogen and the electron-withdrawing trifluoromethyl group will deshield this proton.
-
H-6: Expected to appear as a doublet around δ 8.3-8.5 ppm. It is deshielded by the adjacent nitrogen and to a lesser extent by the fluorine atom.
The coupling constant between H-5 and H-6 is expected to be in the range of 2-4 Hz.
The ¹³C NMR spectrum will be characterized by five signals, with significant downfield shifts for the carbons bearing the electronegative substituents.
-
C-2: (Attached to F) - Expected around δ 155-165 ppm, with a large one-bond C-F coupling constant.
-
C-3: (Attached to CF₃) - Expected around δ 140-150 ppm, with a characteristic quartet due to coupling with the three fluorine atoms.
-
C-5 & C-6: The chemical shifts of these carbons will also be influenced by the substituents, likely appearing in the δ 130-145 ppm range.
-
Quaternary carbon of CF₃: This will appear as a quartet with a large C-F coupling constant.
The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule and will show two distinct signals.
-
Fluorine at C-2: A singlet or a narrow multiplet is expected in the typical range for aromatic fluorides.
-
Trifluoromethyl group at C-3: A singlet is expected, as there are no adjacent protons to couple with. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
The IR spectrum will be dominated by vibrations of the pyrazine ring and the C-F bonds.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic pyrazine ring.[4]
-
~1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the fluoro and trifluoromethyl groups.
-
~1000-800 cm⁻¹: C-H out-of-plane bending vibrations.
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 166.[5] Common fragmentation pathways for pyrazines involve the loss of HCN and subsequent ring rearrangements.[6][7] The presence of the trifluoromethyl group will likely lead to a fragment corresponding to the loss of a CF₃ radical (m/z 97).
Synthesis and Purification
There is no established synthetic route for 2-Fluoro-3-trifluoromethyl-pyrazine in the literature. However, a plausible and efficient synthesis can be designed based on known transformations of pyrazine and related heterocycles. A potential synthetic pathway is outlined below.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Aminopyrazine
-
To a solution of 2-aminopyrazine in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromopyrazine.
Step 2: Trifluoromethylation of 2-Amino-3-bromopyrazine
-
In a sealed tube, combine 2-amino-3-bromopyrazine, sodium triflinate (NaSO₂CF₃), and a catalytic amount of copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-trifluoromethylpyrazine.
Step 3: Fluorination of 2-Bromo-3-trifluoromethylpyrazine
-
To a mixture of 2-bromo-3-trifluoromethylpyrazine and spray-dried potassium fluoride (KF) in anhydrous DMSO, add a catalytic amount of 18-crown-6.
-
Heat the reaction mixture at 140-160 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent at atmospheric pressure due to the potential volatility of the product.
-
Further purification can be achieved by fractional distillation under reduced pressure.
Chemical Reactivity: A Tale of Two Electron-Withdrawing Groups
The reactivity of 2-Fluoro-3-trifluoromethyl-pyrazine is dominated by the electron-deficient nature of the pyrazine ring, which is further amplified by the potent inductive effects of the fluorine and trifluoromethyl substituents.[8][9][10]
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient and thus prone to nucleophilic aromatic substitution, a reactivity pattern that is significantly enhanced by the presence of the two strong electron-withdrawing groups.[11][12][13]
-
Position 2 (C-F bond): The fluorine atom at the 2-position is expected to be the most susceptible to displacement by nucleophiles. Fluoride is a good leaving group in SNAr reactions on electron-deficient aromatic rings.
-
Positions 5 and 6 (C-H bonds): These positions are also activated towards nucleophilic attack, potentially leading to the addition of strong nucleophiles followed by oxidation, or in some cases, direct C-H functionalization.
The relative reactivity of the positions towards nucleophilic attack is expected to be C-2 > C-5 ≈ C-6.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. The presence of the fluoro and trifluoromethyl groups further deactivates the ring, making electrophilic substitution on the carbon atoms highly unlikely under standard conditions. If forced, electrophilic attack would most likely occur at one of the nitrogen atoms.
Potential Applications in Drug Discovery and Agrochemicals
The unique combination of a pyrazine core with fluoro and trifluoromethyl substituents makes 2-Fluoro-3-trifluoromethyl-pyrazine an attractive building block for the synthesis of novel bioactive molecules.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[14] The pyrazine scaffold is present in numerous FDA-approved drugs. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, GPCR modulators, or anti-infective agents.
-
Agrochemicals: Many successful herbicides and insecticides contain fluorinated heterocyclic motifs. The electronic properties of 2-Fluoro-3-trifluoromethyl-pyrazine could be exploited to develop new pesticides with improved efficacy and environmental profiles.
-
Materials Science: The high thermal and chemical stability often associated with fluorinated aromatic compounds suggests potential applications in the development of advanced materials, such as polymers and liquid crystals.[15]
Safety and Handling
While specific toxicity data for 2-Fluoro-3-trifluoromethyl-pyrazine is not available, it should be handled with caution, assuming it to be a hazardous substance based on the properties of related compounds.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Fluoro-3-trifluoromethyl-pyrazine represents a promising, albeit underexplored, chemical entity with significant potential in various fields of chemical research, particularly in the life sciences. This guide has provided a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and an analysis of its expected reactivity. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this and related fluorinated pyrazines.
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